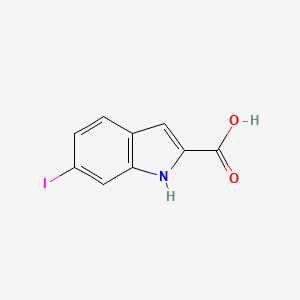

6-iodo-1H-indole-2-carboxylic Acid

Description

Properties

IUPAC Name |

6-iodo-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSYKFHQMUBJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-iodo-1H-indole-2-carboxylic acid

This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-iodo-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure lends itself to further functionalization, making it a key intermediate in the development of novel therapeutic agents and functional materials.[3][4] We will delve into a robust synthetic methodology, explain the underlying chemical principles, and outline a suite of analytical techniques required to validate the compound's structure and purity.

Part 1: Strategic Synthesis via Fischer Indolization

The synthesis of the indole scaffold is a cornerstone of heterocyclic chemistry. Among the various methods, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a highly versatile and reliable strategy for constructing substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[5][6] This method is particularly advantageous for its ability to introduce substituents onto the benzene ring of the indole core by starting with an appropriately substituted phenylhydrazine.

For the preparation of this compound, the Fischer synthesis provides a direct and efficient route. The logical disconnection involves reacting (4-iodophenyl)hydrazine with pyruvic acid.

Reaction Mechanism

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed reactions:[7][8]

-

Hydrazone Formation: The reaction initiates with the condensation of (4-iodophenyl)hydrazine and the ketone group of pyruvic acid to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a critical[6][6]-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring to produce a di-imine intermediate.[6]

-

Rearomatization & Cyclization: The intermediate rearomatizes, and a subsequent intramolecular nucleophilic attack by the terminal nitrogen atom forms a five-membered ring.

-

Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the stable, aromatic indole ring.[7]

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from (4-iodophenyl)hydrazine hydrochloride and pyruvic acid.

Materials and Reagents:

-

(4-iodophenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-iodophenyl)hydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).

-

Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (approx. 10 times the weight of the hydrazine) to the flask. The mixture will become a thick slurry.

-

Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. The color of the mixture will darken. Maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the flask to cool to room temperature. Cautiously quench the reaction by slowly adding crushed ice to the flask with stirring. This will hydrolyze the polyphosphoric acid.

-

Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The crude product should precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

-

Dissolution and Extraction: Transfer the crude solid to a separatory funnel. Dissolve it in ethyl acetate and wash with water. Acidify the aqueous layer with concentrated HCl to pH ~2, which will cause the carboxylic acid to precipitate. If the product remains in the organic layer, proceed with extraction. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Fischer Indole Synthesis Workflow.

Part 2: Comprehensive Characterization

Once synthesized, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the target compound. Spectroscopic and chromatographic methods provide orthogonal data points for unambiguous validation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆INO₂ | [2] |

| Molecular Weight | 287.05 g/mol | [2] |

| Melting Point | 224-228°C | [2] |

| Appearance | Off-white to light brown crystalline solid | N/A |

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 12 ppm.[9][10] The indole N-H proton also appears as a broad singlet, usually between 10 and 12 ppm. The protons on the aromatic ring will exhibit characteristic splitting patterns.

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule. The carboxyl carbon (C=O) is highly deshielded, appearing between 165-185 ppm.[10] The carbon atom bonded to the iodine (C-6) will be shifted significantly upfield due to the heavy-atom effect.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9][10][12]

-

N-H Stretch (Indole): A moderate, sharp peak around 3350 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.[13]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption between 1690–1760 cm⁻¹ confirms the presence of the carboxylic acid's carbonyl group.[10][12]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula.

-

Low-Resolution MS (LRMS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 287.

-

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. For C₉H₆INO₂, the expected exact mass would be calculated and compared to the experimental value to within a few parts per million (ppm).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound.[14][15] A reversed-phase HPLC method would be developed to separate the target compound from any starting materials or byproducts. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Summary of Expected Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | -COOH Proton | ~12.0-13.0 ppm (broad singlet) |

| Indole N-H | ~11.0-12.0 ppm (broad singlet) | |

| Aromatic C-H | ~7.0-8.0 ppm (multiplets) | |

| ¹³C NMR | Carboxyl Carbon | ~165-175 ppm |

| Aromatic Carbons | ~100-140 ppm | |

| IR | O-H (acid) | 2500-3300 cm⁻¹ (very broad, strong) |

| N-H (indole) | ~3350 cm⁻¹ (moderate, sharp) | |

| C=O (carbonyl) | 1690-1760 cm⁻¹ (strong, sharp) | |

| HRMS | [M+H]⁺ | Calculated: 287.9516; Observed: ± 5 ppm |

Characterization Workflow Diagram

Caption: Workflow for structural and purity validation.

Conclusion

This guide has outlined a comprehensive and technically grounded approach to the synthesis and characterization of this compound. By employing the classic Fischer indole synthesis, this valuable intermediate can be prepared efficiently. The subsequent multi-technique characterization workflow, combining NMR, IR, MS, and HPLC, ensures a self-validating system that confirms the compound's identity, structural integrity, and purity with high confidence. This detailed protocol and the underlying scientific rationale provide researchers with a reliable foundation for producing and validating this key chemical building block.

References

-

Chem-Station Int. Ed. (2014-08-27). Fischer Indole Synthesis. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

PubMed. (2008). A three-component Fischer indole synthesis. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Available from: [Link]

-

National Institutes of Health (NIH). (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Autechaux.com. Buy 6-iodo-1H-indole-3-carboxylic acid. Available from: [Link]

-

MDPI. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]

-

Thieme Chemistry. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available from: [Link]

-

IWK Health Centre. This compound. Available from: [Link]

-

SlidePlayer. INFRARED SPECTROSCOPY (IR). Available from: [Link]

-

PubMed. (2020-02-15). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Available from: [Link]

-

The Secret Of. (2025-12-09). This compound Secure Checkout. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

Semantic Scholar. (2023-11-22). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite. Available from: [Link]

-

ResearchGate. (2025-08-08). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Chemia. (2023-02-28). Iodination of carboxylic acid and related compounds. Available from: [Link]

-

Chemistry LibreTexts. (2024-07-30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

OpenStax. (2023-09-20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

-

Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

-

ResearchGate. (2025-08-10). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]

- 4. Indole synthesis [organic-chemistry.org]

- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Data of 6-iodo-1H-indole-2-carboxylic acid: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 6-iodo-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the interpretation of its role in various chemical transformations. This document synthesizes predicted spectroscopic data with established principles of structural elucidation, offering a valuable resource for researchers in the field.

Introduction to this compound

This compound belongs to the indole family, a core scaffold in numerous natural products and pharmaceuticals. The presence of an iodine atom at the 6-position and a carboxylic acid at the 2-position imparts unique electronic and steric properties, making it a versatile building block in organic synthesis. Accurate characterization of this molecule is the first critical step in any research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents a comprehensive analysis based on predicted data and comparison with structurally related compounds. These predictions are grounded in well-established spectroscopic principles and provide a robust framework for interpreting experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for each proton. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atom and the carboxylic acid group, as well as the aromaticity of the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| N-H | ~11.8 - 12.5 | Broad Singlet | - | The acidic proton on the nitrogen, its chemical shift can be highly variable and concentration-dependent. |

| COOH | ~12.5 - 13.5 | Broad Singlet | - | The carboxylic acid proton, typically downfield and broad. Exchangeable with D₂O. |

| H-7 | ~7.8 - 8.0 | Doublet | J ≈ 1.0 - 2.0 | This proton is ortho to the iodine and is expected to be a doublet due to coupling with H-5. |

| H-5 | ~7.4 - 7.6 | Doublet of Doublets | J ≈ 8.5, 1.5 | Coupled to both H-4 (ortho) and H-7 (meta). |

| H-4 | ~7.2 - 7.4 | Doublet | J ≈ 8.5 | Coupled to H-5 (ortho). |

| H-3 | ~7.0 - 7.2 | Singlet | - | This proton is on the pyrrole ring and adjacent to the carboxylic acid group. |

Causality Behind Predictions: The downfield shift of the N-H and COOH protons is a hallmark of acidic protons involved in hydrogen bonding. In the aromatic region, the iodine at C-6 exerts a deshielding effect on the adjacent protons, particularly H-5 and H-7. The predicted coupling constants are typical for ortho and meta coupling in a benzene ring. For comparison, the protons of the parent indole-2-carboxylic acid resonate at slightly different chemical shifts, highlighting the influence of the iodine substituent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

| C-2 (C=O) | ~162 - 165 | The carboxylic acid carbonyl carbon. |

| C-7a | ~138 - 140 | Quaternary carbon at the ring junction. |

| C-3a | ~128 - 130 | Quaternary carbon at the ring junction. |

| C-5 | ~125 - 127 | |

| C-4 | ~122 - 124 | |

| C-3 | ~108 - 110 | |

| C-7 | ~115 - 117 | |

| C-6 (C-I) | ~90 - 95 | The carbon attached to the iodine atom is significantly shielded. |

Expertise in Interpretation: The chemical shift of the carbon directly attached to the iodine (C-6) is expected to be significantly upfield (shielded) due to the "heavy atom effect" of iodine. This is a key diagnostic signal for confirming the position of iodination. The other carbon chemical shifts are predicted based on the expected electronic effects of the substituents on the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Very broad due to hydrogen bonding, often overlapping with C-H stretches.[1][2] |

| N-H (Indole) | ~3400 - 3300 | Medium, Sharp | Characteristic N-H stretch of the indole ring. |

| C-H (Aromatic) | ~3100 - 3000 | Medium to Weak | |

| C=O (Carboxylic Acid) | ~1720 - 1680 | Strong, Sharp | Conjugation with the indole ring may lower the frequency.[1][2] |

| C=C (Aromatic) | ~1600 - 1450 | Medium to Strong | Multiple bands are expected. |

| C-O (Carboxylic Acid) | ~1320 - 1210 | Strong | |

| C-I | ~600 - 500 | Weak to Medium | Often difficult to assign definitively. |

Trustworthiness of Protocol: A standard method for acquiring an IR spectrum of a solid sample is the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. This ensures a uniform dispersion of the analyte and minimizes scattering of the infrared beam.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₆INO₂), the expected molecular weight is approximately 287.05 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 287 | The molecular ion peak. The presence of iodine (¹²⁷I) will give a distinct isotopic pattern. |

| [M-H₂O]⁺ | 269 | Loss of a water molecule from the carboxylic acid. |

| [M-COOH]⁺ | 242 | Loss of the carboxylic acid group. |

| [M-I]⁺ | 160 | Loss of the iodine atom. |

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting fragments. The loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. The presence of the iodine atom provides a very clear isotopic signature, which is a powerful tool for confirming the presence of iodine in the molecule.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, High-Resolution Mass Spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with established analytical protocols, researchers can confidently identify and characterize this important synthetic intermediate. The provided tables and workflow diagrams serve as a practical reference for laboratory work, ensuring the scientific integrity and trustworthiness of experimental results.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

Sources

- 1. Document: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (CHEMBL4680135) - ChEMBL [ebi.ac.uk]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and reactivity of 6-iodo-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to 6-Iodo-1H-indole-2-carboxylic acid: Properties, Reactivity, and Applications

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its structure uniquely combines three key functional motifs: a privileged indole scaffold, a carboxylic acid group at the 2-position, and a highly reactive iodine atom at the 6-position of the benzene ring. This strategic arrangement of functional groups makes it an ideal precursor for the synthesis of complex, highly functionalized molecules.

The indole nucleus is a core component of numerous natural products and pharmaceuticals, known for a wide range of biological activities.[1] The carboxylic acid at the C2 position serves as a crucial handle for amide coupling reactions, a cornerstone of medicinal chemistry for building diversity and interacting with biological targets.[2] However, it is the carbon-iodine bond at the C6 position that unlocks the molecule's true synthetic potential, providing a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond formations via transition metal-catalyzed cross-coupling reactions.[3][4] This guide offers a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound for professionals in the field.

Physicochemical and Spectroscopic Profile

Proper handling, storage, and characterization are fundamental to the successful application of any chemical reagent. This compound is a stable solid under standard laboratory conditions, though specific storage requirements should be observed to ensure its integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS RN | 383133-28-6 | [3] |

| Molecular Formula | C₉H₆INO₂ | [3] |

| Molecular Weight | 287.05 g/mol | [3] |

| Appearance | Typically an off-white to light brown solid | Generic |

| Melting Point | 224-228°C | [3] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |

While detailed, universally standardized spectroscopic data can vary by solvent and instrument, the fundamental structure gives rise to a predictable spectral signature. The infrared (IR) spectrum of indole-2-carboxylic acids typically shows characteristic broad O-H stretching from the carboxylic acid, N-H stretching of the indole, and a strong C=O stretch.[5] Nuclear Magnetic Resonance (NMR) spectroscopy will reveal distinct signals for the aromatic protons on the indole ring and the N-H proton, with chemical shifts influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is dictated by the reactivity of its three primary functional groups. The C-I bond is the most versatile site for diversification, the carboxylic acid is key for conjugation, and the indole N-H offers a point for modulation or protection.

The C-I Bond: A Gateway to Cross-Coupling Chemistry

The iodine atom at the 6-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of C-C, C-N, and C-O bonds, making it a cornerstone for library synthesis and lead optimization in drug discovery.[4][6] The electron-withdrawing nature of the substituents generally makes the C-I bond highly reactive towards the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[6] Coupling this compound with various aryl or heteroaryl boronic acids (or their esters) provides a direct route to a diverse array of 6-aryl-indole derivatives.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for this transformation. The tetrakis(triphenylphosphine)palladium(0) complex is pre-activated and reliable.[7]

-

Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[8]

-

Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF and water is typically used. The organic solvent solubilizes the starting materials, while water is necessary to dissolve the inorganic base.

Sources

- 1. Buy 6-iodo-1H-indole-3-carboxylic acid [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 6-iodo-1H-indole-2-carboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-iodo-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven methodologies for the rigorous assessment of its solubility and stability. These parameters are paramount in early-stage drug development, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to design and execute robust, self-validating studies. All protocols and claims are grounded in authoritative scientific literature and regulatory guidelines.

Introduction: The Pivotal Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule. For this compound, like any potential drug candidate, a thorough understanding of its solubility and stability is non-negotiable.

-

Solubility dictates the rate and extent to which the compound can dissolve in a given solvent system, a prerequisite for absorption in the gastrointestinal tract and subsequent systemic availability.[1] Poor aqueous solubility is a leading cause of failure for NCEs, often necessitating complex and costly formulation strategies.[1]

-

Stability refers to the ability of the compound to retain its chemical integrity and physical properties over time under various environmental conditions.[2] Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.[2]

This guide will delve into the theoretical and practical aspects of characterizing these two key attributes for this compound, providing a roadmap for generating high-quality, reliable data essential for informed decision-making in the drug development pipeline.

Chemical and Physical Properties of this compound

A foundational understanding of the molecule's structure is crucial for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₆INO₂ | [3] |

| Molecular Weight | 287.05 g/mol | [3] |

| Appearance | Crystalline solid (predicted) | [4] |

| Storage | 2-8°C, sealed in dry, dark place |

The structure of this compound, featuring a bicyclic indole ring system, a carboxylic acid group at the 2-position, and an iodine atom at the 6-position, suggests several key characteristics. The indole ring itself is relatively nonpolar, while the carboxylic acid group introduces a polar, ionizable center. The iodine atom, being a large and relatively lipophilic halogen, will also influence the overall polarity and potential for intermolecular interactions.

Solubility Assessment: A Multi-faceted Approach

Determining the solubility of this compound requires a systematic approach, moving from initial screening to a comprehensive pH-solubility profile. The "shake flask" method is the gold standard for determining equilibrium solubility.[5]

Thermodynamic Solubility Protocol

This protocol is designed to determine the equilibrium solubility in various aqueous and organic solvents.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, propylene glycol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to reach a steady state.[5]

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

pH-Solubility Profiling

For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium. A pH-solubility profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.

Methodology: The thermodynamic solubility protocol is repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[5]

Data Interpretation: The results are typically plotted as solubility (mg/mL or µg/mL) versus pH. This profile will reveal the pH at which the compound exhibits its lowest solubility, a critical parameter for biopharmaceutical classification.

Biopharmaceutics Classification System (BCS) Implications

The solubility data, particularly the lowest solubility across the physiological pH range, is used in conjunction with permeability data to classify the drug according to the Biopharmaceutics Classification System (BCS).[6] An active pharmaceutical ingredient (API) is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[5]

Stability Studies: Ensuring Chemical Integrity

Stability testing is crucial for identifying potential degradation pathways and establishing a re-test period or shelf life.[2] These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[2][7][8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C)

-

Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat (e.g., 80°C)

-

Photostability: Exposure to light according to ICH Q1B guidelines

Methodology:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the specified conditions for a defined period.

-

At various time points, withdraw samples and analyze them using a stability-indicating HPLC method.

-

The analysis should quantify the parent compound and detect any degradation products.

Formal Stability Studies (ICH Guidelines)

Formal stability studies are conducted on the drug substance under controlled storage conditions to establish a re-test period.[2]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Data from ICH Q1A(R2) Guideline.[2]

Methodology:

-

Store samples of this compound in containers that mimic the proposed commercial packaging.

-

Place the samples in stability chambers maintained at the conditions specified in the table above.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies), withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.

Potential Degradation Pathways for Indole Derivatives

The indole ring is susceptible to degradation through several mechanisms:

-

Oxidation: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation, which can lead to the formation of various oxidized derivatives.[3]

-

Hydrolysis: While the indole ring itself is generally stable to hydrolysis, the carboxylic acid group can undergo reactions under certain conditions.

-

Photodegradation: Indole-containing compounds can be sensitive to light, leading to complex degradation pathways.

Microbial degradation of indole has been shown to proceed through hydroxylation to form intermediates like oxindole and isatin before ring cleavage.[11] Aerobic degradation can also proceed through intermediates such as indoxyl and isatin.[12][13] While not directly applicable to sterile pharmaceutical products, this information provides insight into the potential reactive sites on the indole ring.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key Method Parameters:

-

Column: A C18 reversed-phase column is typically suitable for separating indole derivatives.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. Gradient elution may be necessary to resolve the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Logical Flow for Stability Study Design

Caption: Logical Progression of a Comprehensive Stability Program.

Conclusion and Recommendations

The solubility and stability of this compound are critical quality attributes that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide has outlined a systematic and scientifically rigorous approach to these studies, grounded in established principles and regulatory expectations.

Key Recommendations:

-

Early Characterization: Initiate solubility and forced degradation studies as early as possible in the development process to identify potential liabilities.

-

Methodical Approach: Employ the shake-flask method for equilibrium solubility determination and conduct a comprehensive pH-solubility profile.

-

ICH Compliance: Adhere strictly to ICH guidelines for formal stability testing to ensure regulatory acceptance.

-

Robust Analytics: Develop and validate a stability-indicating analytical method before initiating formal stability studies.

-

Data-Driven Decisions: Use the data generated from these studies to guide formulation development, establish appropriate storage conditions, and define a suitable re-test period.

By following the principles and protocols outlined in this guide, researchers can generate the high-quality data necessary to de-risk their development programs and advance promising molecules like this compound toward the clinic.

References

-

Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

-

Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

PubChem. 6-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

IWK Health Centre. This compound. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

-

Qu, Y., Ma, Q., Liu, Z., Zhang, J., He, Z., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Hindawi. (2017). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

-

Drug Development and Delivery. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

-

European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

-

Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3173–3178. Retrieved from [Link]

-

SlideShare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ResearchGate. Proposed degradation pathways of indole by ozonation. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Retrieved from [Link]

-

Biocrates Life Sciences AG. (2022, March 8). Indole - Metabolite of the month. Retrieved from [Link]

-

National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. Buy 6-iodo-1H-indole-3-carboxylic acid [smolecule.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. who.int [who.int]

- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

A Technical Guide to the Biological Activity Screening of 6-Iodo-1H-Indole-2-Carboxylic Acid Derivatives

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] This guide provides a comprehensive framework for the biological activity screening of a specific, highly versatile class of indole derivatives originating from 6-iodo-1H-indole-2-carboxylic acid. We will explore the rationale behind experimental design, provide detailed protocols for key assays in oncology, virology, and microbiology, and discuss the interpretation of screening data. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities for therapeutic potential.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals.[2] Its unique electronic properties and conformational flexibility allow it to serve as a versatile pharmacophore, leading to the development of approved drugs for a wide range of diseases.[3] Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]

The focus of this guide, this compound, serves as a strategic starting point for generating a diverse chemical library. The iodine atom at the 6-position is not merely a substituent; it is a versatile chemical handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).[2][6] Furthermore, the carboxylic acid at the 2-position provides another site for modification, such as amide bond formation, further expanding molecular diversity.[5] This strategic design allows for the rapid generation of novel derivatives to be screened against various biological targets.

Synthesis of Screening Library: From Core to Derivatives

The foundation of any screening campaign is a library of structurally diverse yet related compounds. The synthesis begins with the core molecule, this compound, and expands through parallel synthesis methodologies.

General Synthetic Strategy

The core scaffold provides two primary points for diversification: the C6-iodo position and the C2-carboxylic acid. A typical workflow involves modifying one position first, followed by the other, to generate a matrix of unique derivatives. For example, a set of amines can be coupled to the carboxylic acid to form amides, and each of these amides can then undergo various cross-coupling reactions at the iodo position.

Caption: General workflow for synthesizing a library of derivatives.

Biological Activity Screening: A Multi-Pronged Approach

A successful screening campaign evaluates compounds across a range of assays, starting with broad, high-throughput screens and progressing to more specific, mechanism-of-action studies for promising "hits."

Anticancer Activity Screening

Rationale: The indole scaffold is present in numerous anticancer agents that function through diverse mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[7][8][9] Therefore, screening for anticancer activity is a high-priority endeavor.

Caption: A typical workflow for anticancer drug screening.

This assay measures the metabolic activity of cells as an indicator of cell viability. It is a robust, colorimetric assay suitable for high-throughput screening.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well.[10] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[10]

| Compound ID | R1 Group | R2 Group | IC₅₀ (µM) vs. MCF-7[10] | IC₅₀ (µM) vs. MDA-MB-468[10] |

| 5a | -H | -Phenyl | 25.4 | 18.9 |

| 5f | -H | -4-Chlorophenyl | 13.2 | 8.2 |

| 5k | -H | -4-Nitrophenyl | > 50 | 45.1 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 |

Antiviral Activity Screening

Rationale: Indole derivatives have shown significant potential as antiviral agents, targeting viruses such as HIV, Dengue virus (DENV), and Zika virus (ZIKV).[1][11][12] The mechanism often involves the inhibition of key viral enzymes or processes like the viral replication complex.[11]

This assay is the gold standard for measuring the neutralization of a virus by a compound.

Protocol:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for DENV/ZIKV) in 12-well plates.

-

Virus-Compound Incubation: Prepare serial dilutions of the indole derivatives. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 3-5 days, allowing plaques (zones of cell death) to form.

-

Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀ (the concentration that reduces plaque formation by 50%).

Antimicrobial Activity Screening

Rationale: With the rise of antimicrobial resistance, there is a constant need for new antibacterial and antifungal agents. Indole derivatives have been identified as having promising antimicrobial properties.[5][13][14]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a 2-fold serial dilution of each indole derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Enterococcus faecalis, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[13][14]

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (growth, no compound) and a negative control (sterility, no microbes).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13]

Targeted Screening: Enzyme Inhibition

Rationale: Many indole derivatives exert their effects by inhibiting specific enzymes. For example, they can act as inhibitors of protein kinases, which are often dysregulated in cancer, or enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunotherapy.[15][16] Screening directly against a purified enzyme can rapidly identify potent and specific inhibitors.

Caption: Indole derivatives can inhibit kinase signaling pathways.

Conclusion and Future Directions

The systematic screening of this compound derivatives offers a powerful strategy for discovering novel therapeutic leads. This guide outlines a logical and efficient workflow, from library synthesis to multi-tiered biological evaluation. The initial data from primary screens—cytotoxicity, plaque reduction, or MIC assays—are crucial for identifying "hit" compounds. These hits must then be validated through dose-response studies and investigated in secondary, mechanism-of-action assays to understand how they work. The ultimate goal is to build a robust structure-activity relationship (SAR) that guides the chemical optimization of hit compounds into potent and selective clinical candidates.

References

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. Buy 6-iodo-1H-indole-3-carboxylic acid [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

6-iodo-1H-indole-2-carboxylic acid as a scaffold in medicinal chemistry

An In-Depth Technical Guide to 6-iodo-1H-indole-2-carboxylic Acid as a Scaffold in Medicinal Chemistry

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with numerous biological targets.[1] This technical guide delves into a specific, highly functionalized variant: This compound . We will explore the unique structural and physicochemical properties conferred by the iodine atom at the C6-position and the carboxylic acid at the C2-position. This guide provides a comprehensive overview of its synthetic strategies, highlights its critical role as a scaffold in developing potent therapeutic agents, particularly as enzyme inhibitors, and presents detailed structure-activity relationship (SAR) analyses. Through field-proven insights and detailed protocols, this document serves as an essential resource for researchers leveraging this versatile scaffold in modern drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

While the indole framework is broadly utilized, the specific arrangement of substituents in this compound offers a unique combination of features that make it exceptionally valuable for rational drug design.

-

The Indole Core: Provides a rigid, planar, and aromatic system rich in π-electrons, capable of engaging in various non-covalent interactions with biological macromolecules, including π-π stacking and hydrophobic interactions.[2][3]

-

The C2-Carboxylic Acid: This functional group is a powerful hydrogen bond donor and acceptor. Critically, it acts as an efficient bidentate metal-ion chelator, a property essential for inhibiting metalloenzymes.[2][4] This feature is a cornerstone of its application in developing HIV-1 integrase inhibitors.[4][5]

-

The C6-Iodo Group: The iodine atom at this position is not merely a bulky substituent. It serves two strategic purposes:

-

A Handle for Synthesis: It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties to explore the chemical space around the scaffold.[6]

-

A Halogen Bond Donor: Iodine can form halogen bonds—a non-covalent interaction with Lewis bases (like backbone carbonyls in proteins)—which can significantly enhance binding affinity and selectivity for a target protein.[7]

-

This strategic combination of a rigid core, a metal-chelating anchor, and a versatile synthetic handle makes this compound a powerful starting point for generating libraries of potent and selective inhibitors.

Core Scaffold: Properties and Rationale for Use

The utility of a scaffold is defined by its inherent chemical properties and how they can be exploited to achieve a desired biological effect.

Diagram: Key Features of the Scaffold

Caption: Key modification points on the this compound scaffold.

The carboxylic acid at C2 and the indole nitrogen form a powerful bidentate chelating motif. This is particularly effective in the active sites of enzymes that utilize divalent metal cations, such as Mg²⁺, for their catalytic activity. HIV-1 integrase is a prime example, where this scaffold chelates the two Mg²⁺ ions essential for the strand transfer reaction, thereby inhibiting viral replication.[2][4]

The iodine at C6 provides a site for extensive chemical diversification. Its position allows for the introduction of aryl, heteroaryl, or alkyl groups that can extend into subsidiary binding pockets of a target enzyme, enhancing both potency and selectivity. This has been effectively demonstrated in the optimization of HIV integrase inhibitors, where adding a halogenated benzene ring at C6 via cross-coupling led to a significant increase in inhibitory activity through π-π stacking interactions with viral DNA.[5]

Synthetic Strategies and Methodologies

The synthesis of the core scaffold and its derivatives is accessible through established organic chemistry transformations. A common and reliable pathway involves the iodination of a readily available indole precursor, followed by diversification.

Diagram: General Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijrpr.com [ijrpr.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 6-iodo-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Iodo-1H-indole-2-carboxylic acid

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This guide focuses on a specific, under-investigated derivative, this compound. While direct research on this compound is sparse, its structural features—the indole core, the carboxylic acid, and the heavy halogen at the 6-position—provide a strong basis for hypothesizing its potential therapeutic targets. This document synthesizes information from closely related analogs to identify high-probability target classes, including enzymes involved in immuno-oncology, viral replication, and neurodegeneration. More importantly, it provides a systematic, in-depth framework for researchers to empirically identify and validate the specific molecular targets of this compound, transforming it from a chemical entity into a potential therapeutic lead.

Part 1: The Foundation: this compound

Chemical Structure and Rationale for Investigation

This compound is a derivative of the indole family. The core indole ring is a common motif in both natural products and synthetic pharmaceuticals. The carboxylic acid at the 2-position is a key feature, often involved in critical binding interactions with target proteins, such as chelating metal ions or forming hydrogen bonds. The iodine atom at the 6-position is particularly noteworthy. Its size and electronegativity can significantly influence binding affinity and selectivity for a target protein, and it can serve as a versatile synthetic handle for further chemical modifications[1][2].

The Therapeutic Legacy of the Indole-2-Carboxylic Acid Scaffold

Derivatives of indole-2-carboxylic acid have demonstrated a remarkable breadth of therapeutic activities. This established biological relevance provides a strong impetus for investigating novel analogs like the 6-iodo variant. Key therapeutic areas where this scaffold has shown promise include:

-

Immuno-Oncology: Inhibition of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[3].

-

Neurological Disorders: Antagonism of the NMDA receptor's glycine site[6][7].

-

Oncology: Targeting a wide array of proteins including the 14-3-3η protein, tubulin, and receptor tyrosine kinases like EGFR and VEGFR[8][9][10].

Part 2: High-Probability Candidate Therapeutic Targets

Based on the activities of structurally related compounds, we can prioritize several protein classes as potential targets for this compound. The iodine substitution may enhance potency or alter selectivity compared to previously studied analogs.

Immuno-Oncology: IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in the kynurenine pathway of tryptophan metabolism. Their upregulation in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system. A variety of indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO[3].

Hypothesis: The this compound core could fit within the active sites of IDO1 and TDO. The carboxylic acid group is positioned to interact with key residues, while the indole ring provides a foundational scaffold. Molecular docking simulations have previously been used to predict the binding modes of such compounds within the IDO1 and TDO binding pockets[3].

Caption: Proposed inhibition of the IDO1/TDO pathway by this compound.

Antiviral: HIV-1 Integrase

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been developed as integrase strand transfer inhibitors (INSTIs)[4][5]. The mechanism often involves the indole nucleus and the C2 carboxyl group chelating two magnesium ions (Mg²⁺) within the enzyme's active site[5][6].

Hypothesis: this compound possesses the necessary pharmacophore (the indole core and C2 carboxylate) to chelate the Mg²⁺ ions in the HIV-1 integrase active site. The 6-iodo substitution could further enhance binding by interacting with a hydrophobic pocket near the active site, a strategy that has proven effective in optimizing other INSTIs[5].

Neuro-therapeutics: NMDA Receptor and DYRK1A Kinase

-

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor critical for synaptic plasticity, but its overactivation can lead to excitotoxicity, implicated in stroke and epilepsy. Indole-2-carboxylic acid itself is a known competitive antagonist at the glycine co-agonist site of the NMDA receptor[6][7].

-

DYRK1A Kinase: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is linked to neurodevelopment and is overexpressed in Down syndrome. Iodo-substituted indoloquinoline carboxylic acids have been shown to be potent and selective inhibitors of DYRK1A[11][12].

Hypothesis: The core structure of this compound makes it a prime candidate for NMDA receptor antagonism. Furthermore, the presence of both an indole ring and an iodine atom suggests a potential for DYRK1A inhibition, making it a candidate for investigation in neurodegenerative and neurodevelopmental disorders.

Part 3: A Systematic Workflow for Target Identification and Validation

The following section provides a detailed, field-proven guide for researchers to move from hypothesized targets to validated mechanisms of action.

Stage 1: Broad Target Class Screening

The initial step is to perform broad, unbiased screening to determine the general class of proteins with which the compound interacts. This is a cost-effective strategy to narrow down the search space.

Experimental Protocol: Kinase Profiling

-

Objective: To determine if the compound inhibits any protein kinases from a diverse panel.

-

Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Procedure:

-

Submit this compound for screening against a panel of >400 human kinases at a fixed concentration (typically 1 µM and 10 µM).

-

The service will perform in vitro activity assays (e.g., ADP-Glo™, Z'-LYTE™) for each kinase in the presence of the compound.

-

Data is returned as percent inhibition relative to a control (e.g., DMSO).

-

-

Interpretation: "Hits" are typically defined as kinases showing >50% inhibition at 1 µM. These become primary candidates for further validation. This approach could confirm or deny the DYRK1A hypothesis.

Stage 2: Unbiased Target Identification via Affinity Chromatography

If broad screening yields no clear hits or if a more comprehensive, unbiased approach is desired, affinity chromatography coupled with mass spectrometry is the gold standard for identifying direct binding partners.

Caption: Workflow for unbiased target identification using affinity chromatography-mass spectrometry.

Experimental Protocol: Protein Pulldown and Mass Spectrometry

-

Objective: To isolate and identify proteins from a cell lysate that directly bind to the compound.

-

Step 1: Synthesis of an Affinity Probe.

-

Synthesize a derivative of this compound that incorporates a linker arm and a terminal biotin tag. The linker attachment point should be chosen carefully to minimize disruption of potential binding interactions.

-

-

Step 2: Immobilization.

-

Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

-

-

Step 3: Pulldown.

-

Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

-

Incubate the lysate with the probe-coated beads. As a negative control, incubate a separate aliquot of lysate with beads coated with biotin only.

-

Perform a competition control by co-incubating the lysate and probe-coated beads with a high concentration of the free, non-biotinylated this compound.

-

-

Step 4: Elution and Digestion.

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the beads.

-

Digest the eluted proteins into peptides using trypsin.

-

-

Step 5: LC-MS/MS Analysis.

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

-

Interpretation: True targets will be highly enriched in the probe pulldown compared to the negative control and will show significantly reduced binding in the competition control.

Stage 3: In-Cell Target Engagement and Pathway Validation

Once a candidate target is identified, it is crucial to confirm that the compound engages this target within a live cellular environment and modulates its downstream signaling pathways.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify direct binding of the compound to the target protein in intact cells.

-

Principle: Ligand binding stabilizes a protein, increasing its melting temperature.

-

Procedure:

-

Treat intact cells with either the compound or a vehicle control (DMSO).

-

Heat aliquots of the treated cells to a range of different temperatures.

-

Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Analyze the amount of the soluble target protein remaining at each temperature using Western blotting.

-

-

Interpretation: In the compound-treated cells, the target protein will remain soluble at higher temperatures compared to the vehicle-treated cells, indicating direct target engagement.

Experimental Protocol: Western Blotting for Pathway Modulation

-

Objective: To determine if compound treatment affects the activity of the target's signaling pathway.

-

Procedure:

-

Based on the identified target (e.g., a kinase), identify a known downstream substrate that is phosphorylated upon kinase activation.

-

Treat cells with the compound for an appropriate time course.

-

Lyse the cells and perform a Western blot using two primary antibodies: one that recognizes the total amount of the substrate protein and another that recognizes only its phosphorylated form.

-

-

Interpretation: If the compound is an inhibitor, a decrease in the level of the phosphorylated substrate (relative to the total substrate) would be observed, confirming functional modulation of the pathway.

Part 4: Data Summary and Future Directions

The investigation of this compound presents a compelling opportunity in drug discovery. While its exact targets remain to be elucidated, the rich pharmacology of its parent scaffold provides a clear roadmap for investigation.

| Potential Target Class | Therapeutic Area | Key Rationale from Analogs | Primary Validation Method |

| IDO1 / TDO | Immuno-Oncology | Inhibition by various indole-2-carboxylic acid derivatives[3]. | Enzyme Inhibition Assay |

| HIV-1 Integrase | Antiviral | Chelation of Mg²⁺ ions in the active site[5][6]. | In Vitro Strand Transfer Assay |

| NMDA Receptor | Neurology | Competitive antagonism at the glycine site[6][7]. | Electrophysiology (Patch-Clamp) |

| DYRK1A Kinase | Neurology | Potent inhibition by iodo-indoloquinoline analogs[11][12]. | Kinase Activity Assay, CETSA |

| 14-3-3η Protein | Oncology | Targeted by novel 1H-indole-2-carboxylic acid derivatives[9]. | Cellular Proliferation Assays, CETSA |

By following the systematic workflow outlined in this guide—from broad screening and unbiased identification to in-cell target validation—researchers can effectively de-orphan this compound. The ultimate goal is to pinpoint its specific molecular target(s), understand its mechanism of action, and pave the way for its potential development as a novel therapeutic agent. The unique 6-iodo substitution may hold the key to unlocking new levels of potency and selectivity, making this a worthy endeavor for any drug discovery program.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

-

Buy 6-iodo-1H-indole-3-carboxylic acid. Tocris Bioscience. (Note: This is for a related compound, but discusses the role of iodine). Available at: [Link]

-

This compound. IWK Health Centre. (Note: This is a product listing). Available at: [Link]

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. Available at: [Link]

-

The Secret Of this compound Secure Checkout. Product Listing. (Note: This is a product listing). Available at: [Link]

-

Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. ResearchGate. Available at: [Link]

-

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH National Library of Medicine. Available at: [Link]

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]

-

(PDF) 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ResearchGate. Available at: [Link]

Sources

- 1. Buy 6-iodo-1H-indole-3-carboxylic acid [smolecule.com]

- 2. mdpi.com [mdpi.com]